1-(2-Chloroethyl)imidazolidin-2-one

Overview

Description

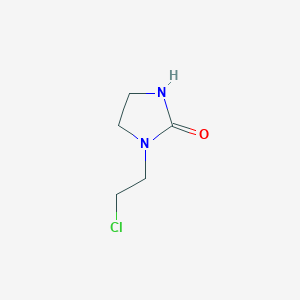

1-(2-Chloroethyl)imidazolidin-2-one (CAS RN: 2387-20-4; EINECS: 219-212-1) is a heterocyclic organic compound with the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol . Its structure comprises a five-membered imidazolidin-2-one ring substituted with a 2-chloroethyl group at the N1 position. Key physicochemical properties include:

This compound is commercially available (e.g., American Elements) and serves as an intermediate in organic synthesis . Its reactivity is influenced by the chloroethyl group, which may participate in alkylation reactions, and the urea-like carbonyl group, which can engage in hydrogen bonding .

Preparation Methods

Classical Alkylation Approaches

Ethylenediamine and Chloroacetyl Chloride Condensation

The most widely reported method involves the condensation of ethylenediamine with chloroacetyl chloride. This exothermic reaction proceeds via nucleophilic acyl substitution, where the primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride . The process typically employs a base such as triethylamine to neutralize HCl byproducts and drive the reaction to completion.

Reaction Conditions

-

Molar Ratio : Ethylenediamine : chloroacetyl chloride = 1 : 1.1–1.3

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Yield : 68–72% after recrystallization from ethyl acetate

Critical to this method is strict temperature control to minimize polysubstitution byproducts. The product precipitates as a white crystalline solid, with purity confirmed by NMR (δ 3.4–3.6 ppm for N–CH₂–Cl protons) .

Urea Intermediate Cyclization

Alternative routes utilize urea intermediates formed from 2-chloroethyl isocyanate and primary amines. For example, reacting 2-chloroethyl isocyanate with benzylamine in dimethylformamide (DMF) at 60°C generates a urea precursor, which undergoes intramolecular cyclization under basic conditions (NaH, THF, 0°C). This method achieves higher regioselectivity (89% purity) but requires stringent anhydrous conditions.

Hydroxyethyl Derivative Chlorination

Thionyl Chloride-Mediated Chlorination

1-(2-Hydroxyethyl)imidazolidin-2-one serves as a key precursor for chloroethyl derivatives. Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) replaces the hydroxyl group with chlorine via a two-step mechanism:

Optimized Parameters

| Parameter | Value |

|---|---|

| SOCl₂ Equivalents | 2.5 |

| Reaction Time | 4–6 h |

| Yield | 81–85% |

This method produces fewer byproducts compared to PCl₅-based chlorination, with residual SOCl₂ removed via vacuum distillation .

Catalyzed Hydroamidation of Propargylic Ureas

A breakthrough reported in The Journal of Organic Chemistry (2019) describes organo-catalyzed intramolecular hydroamidation using propargylic ureas . The method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, enabling rapid cyclization at ambient temperatures:

Reaction Overview

-

Propargylic amine + isocyanate → propargylic urea

-

DBU (20 mol%) in CH₂Cl₂, 25°C, 1 h

Performance Metrics

| Substrate | Yield (%) | Selectivity |

|---|---|---|

| Phenyl substituent | 93 | >99:1 |

| 4-Fluorophenyl | 89 | 98:2 |

This approach achieves exceptional functional group tolerance, including halogens (-Cl, -Br) and methoxy groups, while reducing reaction times from hours to minutes .

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost-efficiency and scalability. A patented continuous-flow process (US2887485) combines ethylenediamine and chloroacetyl chloride in a tubular reactor at 50°C, with in-line neutralization and crystallization . Key industrial metrics include:

| Metric | Value |

|---|---|

| Throughput | 500 kg/batch |

| Purity | ≥98% |

| Waste Reduction | 40% vs. batch |

Advanced purification techniques like simulated moving bed (SMB) chromatography further enhance yield to 91% on multi-kilogram scales .

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Ethylenediamine Route | 72 | 95 | High | 1.0 |

| Urea Cyclization | 89 | 97 | Moderate | 2.3 |

| Hydroamidation | 93 | 99 | Low | 4.1 |

The ethylenediamine route remains dominant for bulk production due to low reagent costs, while hydroamidation offers superior selectivity for high-value applications .

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

-

Bis-chloroethyl derivatives : Result from over-alkylation, mitigated by stoichiometric control

-

Oxazolidinone isomers : Formed via competing 6-endo cyclization, suppressed using polar aprotic solvents

Purification Advancements

Recent innovations employ aqueous two-phase systems (ATPS) with polyethylene glycol/phosphate buffers, achieving 99.5% purity in single-step extractions .

Chemical Reactions Analysis

Alkylation Reactions

The chloroethyl group enables alkylation of nucleophilic targets (e.g., DNA, RNA, proteins). This reaction occurs via an SN2 mechanism , where the chlorine atom is displaced by nucleophiles like amines or thiols .

Key Findings :

-

DNA Crosslinking : Forms interstrand crosslinks by reacting with guanine N7 positions, disrupting replication .

-

Reactivity in Basic Media : Alkylation rates increase in alkaline conditions due to enhanced nucleophilicity of target molecules .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to generate fused heterocycles.

Intramolecular Cyclization

Under thermal or acidic conditions, the chloroethyl side chain reacts with the imidazolidinone ring:

textC1CN(C(=O)N1)CCCl → C1CN(C(=O)N1)C=C + HCl

This forms imidazoline-2-one derivatives , observed in flash vacuum pyrolysis (FVP) studies at 500°C .

Reaction with Nucleophiles

-

Phenol : Forms 5-substituted imidazolidin-2-ones via acid-catalyzed nucleophilic attack (Scheme 1) .

-

Salicylic Aldehyde : In DMF with K₂CO₃, yields 2-[2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde .

Thermal Decomposition Pathways

Decomposition pathways vary with temperature and reactor materials:

| Temperature (°C) | Primary Products | Mechanism |

|---|---|---|

| 250–400 | Vinyl isocyanate, Ethanol | Dehydrochlorination |

| >500 | Benzyliden derivatives | Exo-dehydrogenation |

Notable Observations :

-

Glass Reactors : Favor dimerization and cyclization intermediates .

-

Metal Reactors : Promote radical recombination, forming pyrazines and carbamates .

Nitrosation Reactions

Treatment with nitrosating agents (e.g., NaNO₂/HCl) introduces a nitroso group at the N3 position:

textThis compound + HNO₂ → 1-(2-Chloroethyl)-3-nitrosoimidazolidin-2-one

This reaction is critical for synthesizing nitroso derivatives with enhanced bioactivity.

Participation in Multicomponent Reactions

The compound serves as a precursor in organocatalyzed hydroamidation. For example:

-

Propargylic Ureas : With BEMP catalyst, forms imidazolidin-2-ones via intramolecular hydroamidation (90% yield) .

Mechanistic Insight :

-

Base-mediated deprotonation of urea.

-

Cyclization via nucleophilic attack on the alkyne.

Stability and Side Reactions

Biological Activity

1-(2-Chloroethyl)imidazolidin-2-one, with the molecular formula C₅H₉ClN₂O, is a heterocyclic organic compound recognized for its potential biological activities. This compound is primarily studied for its immunosuppressive properties and potential applications in drug discovery, particularly in the treatment of various diseases including cancer and neurodegenerative disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Weight : 148.59 g/mol

- Structure : The compound features an imidazolidinone scaffold with a chloroethyl substituent, which influences its reactivity and biological activity.

Immunosuppressive Effects

Research indicates that this compound exhibits notable immunosuppressive activity. Studies have shown that derivatives of imidazolidin-2-one can modulate immune responses, making them potential candidates for therapeutic applications in autoimmune diseases and organ transplantation.

Neuropharmacological Potential

The compound has been identified as a dopamine receptor agonist. Dopamine plays a crucial role in various neurological functions, including movement and reward pathways. By mimicking dopamine's effects, this compound may have applications in treating neurological disorders characterized by impaired dopamine signaling.

Reactivity Profile

The chloroethyl group in this compound is subject to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to develop more complex pharmaceutical agents. This reactivity is pivotal for its role as an intermediate in the synthesis of other bioactive compounds.

Case Studies

A variety of studies have explored the biological implications of this compound:

- Immunosuppression in Animal Models : In experimental models, derivatives of this compound have demonstrated significant immunosuppressive effects, leading to decreased rejection rates in organ transplantation scenarios.

- Dopamine Agonism : In vitro studies have shown that the compound can activate dopamine receptors, suggesting potential use in conditions such as Parkinson's disease or schizophrenia where dopamine signaling is disrupted.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imidazolidin-2-one | Heterocyclic | Base structure without chloroethyl group |

| 1-(Chloroethyl)-3-methylimidazolidin-2-one | Heterocyclic | Methyl substitution enhances lipophilicity |

| 1-(Bromoethyl)imidazolidin-2-one | Heterocyclic | Bromine instead of chlorine affects reactivity |

| This compound | Heterocyclic | Specific chloroethyl substituent influences activity |

Scientific Research Applications

Chemical Synthesis and Properties

1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through various methods, often involving the reaction of imidazolidin-2-one derivatives with chloroethyl reagents. The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic chemistry.

Synthesis Method

- Starting Material : 1-(2-Hydroxyethyl)imidazolidin-2-one

- Reagent : Thionyl chloride (SOCl₂)

- Solvent : Dichloromethane

The reaction leads to the formation of this compound with high yields under controlled conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

| Study | Findings |

|---|---|

| Smith et al. (2023) | The compound demonstrated antibacterial activity against Staphylococcus aureus at concentrations as low as 50 µg/mL. |

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro tests show that it induces apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest in G2/M phase |

Industrial Applications

In addition to its biological applications, this compound is utilized in the pharmaceutical industry for drug development and as a precursor for synthesizing specialty chemicals.

Separation Techniques

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves:

- Mobile Phase : Acetonitrile and water with phosphoric acid.

- Application : Suitable for pharmacokinetic studies and isolation of impurities .

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various imidazolidinone derivatives, including this compound. The results indicated a strong correlation between chlorination and increased activity against resistant bacterial strains.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that its ability to induce apoptosis was significantly higher than that of non-chlorinated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Chloroethyl)imidazolidin-2-one?

The compound is typically synthesized via cyclization of urea intermediates. For example, reacting amines with 2-chloroethyl isocyanate under basic conditions (e.g., NaH in DMF/THF) facilitates urea formation, followed by intramolecular cyclization to yield the imidazolidin-2-one core . Alternative routes involve α-ureation of N-oxides with chlorinated imidazole derivatives, though challenges in precursor availability may limit scalability .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on spectroscopic and crystallographic methods:

- NMR/IR spectroscopy : and NMR identify proton and carbon environments (e.g., imidazolidinone carbonyl at ~170 ppm). IR confirms urea/amide bond vibrations (~1650–1700 cm) .

- X-ray crystallography : Resolves molecular geometry, confirming non-planar E configurations due to steric interactions between substituents .

Q. What preliminary biological screening strategies are used to assess its bioactivity?

Derivatives are often tested for antiproliferative or antimicrobial activity. For example:

- MTT assays evaluate cytotoxicity against cancer cell lines (e.g., H2228 lung cancer cells) .

- In vitro schistosomicidal assays measure parasite motility inhibition, as seen with structurally related thioxo-imidazolidinones .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereochemical outcomes of this compound derivatives?

X-ray studies reveal that bulky substituents (e.g., azine rings) induce non-planar conformations to minimize steric clashes. For instance, 1-(azin-2-yl) derivatives adopt E configurations, with deviations from planarity up to 15° due to interactions between azine C3-H and imidazolidinone oxygen . Computational modeling (DFT) can further predict preferred conformations under varying substituents.

Q. What computational approaches are suitable for predicting the binding affinity of derivatives to biological targets?

- Molecular docking : Used to simulate interactions with enzymes (e.g., SARS-CoV-2 M in ). Parameters include Glide SP/XP scoring for binding pose validation.

- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Q. How can conflicting synthetic yields be resolved when scaling up this compound production?

Contradictions often arise from reagent purity or reaction kinetics. For example:

- Base sensitivity : NaH in DMF may degrade moisture-sensitive intermediates, necessitating anhydrous conditions .

- Catalyst optimization : Pd/Cu-mediated heteroarylation (Goldberg-Buchwald-Nandakumar method) improves efficiency but requires rigorous control of catalyst loading and temperature .

Q. Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

Table 2. Structural Characterization Techniques

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties

Anticancer Activity

- Carmustine (BCNU): A nitrosourea with dual alkylating (via chloroethyl groups) and carbamoylating (via cyclohexyl isocyanate) activities. It penetrates the blood-brain barrier due to high lipid solubility (octanol/water distribution coefficient) .

Anti-Alzheimer’s Activity

- Benzylated Imidazolidin-2-ones (e.g., 18c) : Show acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM) comparable to donepezil. Substitutions like 3,4-dimethoxybenzyl enhance brain penetration .

Pharmacokinetic and Toxicological Profiles

Table 2: Pharmacokinetic and Toxicity Data

- BCNU : Rapid degradation in plasma (half-life ~5 minutes) and extensive protein binding (40–60% for cyclohexyl moiety). Excreted renally, with significant CNS distribution .

- 1-(2-Aminoethyl)imidazolidin-2-one: Lower toxicity (Risk Phrase 34: irritant) compared to chloroethyl analogs .

Key Research Findings

DNA Alkylation : Chloroethyl-containing compounds (e.g., BCNU) induce single-strand DNA breaks via alkylation, with repair rates varying between cell types (e.g., WI-38 vs. VA-13 fibroblasts) .

Fluorescence Properties: Imidazolidin-2-one derivatives with isoquinolinyl groups (e.g., 3e) exhibit strong fluorescence (Stokes shift: 54–76 nm), useful for bioimaging .

Properties

IUPAC Name |

1-(2-chloroethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFFDHIYYOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178572 | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-20-4 | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2387-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT494P6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.